REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]([O:20][CH2:21][CH3:22])=[O:19])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|
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Name
|
|
Quantity
|
10.57 g
|
Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
14.21 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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FILTRATION
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Details
|
the resulting yellow slurry was filtered off
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Type
|
CUSTOM
|
Details
|
to remove K2CO3
|
Type
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WASH
|
Details
|
washed with acetone (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the combined filtrate and washings under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The excess of diethylmalonate was removed by horizontal distillation (2 hr, 80-130° C., and 0.005 mbar)
|
Duration
|
2 h
|
Type
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DISSOLUTION
|
Details
|
The yellow oily residue was dissolved in ethanol (200 mL)
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Type
|
FILTRATION
|
Details
|
The precipitated white solid (dialkylated product) was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the combined filtrate and washings under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane/Et2O (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.72 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |